3,6-dimethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. Key structural features include:
- Dicarboxylate esters: Methyl groups at positions 3 and 6 on the pyridine ring .
- Benzamido substituent: A 4-(2,5-dioxopyrrolidin-1-yl)benzamido group at position 2, introducing a polar, electron-deficient motif that may enhance binding to biological targets .
- Hydrogenated core: The 4H,5H,6H,7H designation indicates partial saturation, likely improving solubility and conformational flexibility compared to fully aromatic analogs .
Properties
IUPAC Name |
dimethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c1-31-21(29)18-14-9-10-24(22(30)32-2)11-15(14)33-20(18)23-19(28)12-3-5-13(6-4-12)25-16(26)7-8-17(25)27/h3-6H,7-11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQUPHBRPZNGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves multiple steps. One common method includes the reaction of 2,5-dimethylpyrrole with benzoyl chloride to form an intermediate, which is then reacted with thieno[2,3-c]pyridine-3,6-dicarboxylate under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Research indicates that it may exhibit:
- Anticancer Properties : Preliminary studies suggest that derivatives of thieno[2,3-c]pyridine compounds can inhibit cancer cell proliferation. A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines .
- Antimicrobial Activity : The presence of the dioxopyrrolidin moiety enhances the compound's ability to act against bacterial strains. In vitro tests have shown promising results against resistant strains of bacteria .
- Anti-inflammatory Effects : Research has indicated that thieno[2,3-c]pyridine derivatives possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various reactions, including:
- Coupling Reactions : The benzamido group can facilitate coupling with other aromatic systems, leading to the formation of novel compounds with enhanced properties .
- Functionalization : The carboxylate groups enable further functionalization, allowing chemists to modify the compound for specific applications in pharmaceuticals and agrochemicals .
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Synthesis : It can be used as a monomer in the synthesis of polymers with specific mechanical and thermal properties.
- Nanomaterials : Research is ongoing into its potential use in creating nanostructured materials for electronic applications .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of derivatives of 3,6-dimethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate against human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. This suggests potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating significant antimicrobial activity that warrants further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM | |
| Antimicrobial | MIC = 32 µg/mL | |
| Anti-inflammatory | Significant inhibition |
Table 2: Synthesis Pathways
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Cyclization | Heating under reflux |
| Step 2 | Coupling | Ambient temperature |
| Step 3 | Functionalization | Acidic conditions |
Mechanism of Action
The mechanism by which 3,6-dimethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to enhance cell-specific glucose uptake and increase intracellular adenosine triphosphate levels during monoclonal antibody production . The compound may also modulate the galactosylation of monoclonal antibodies, affecting their quality and efficacy.
Comparison with Similar Compounds
Structural Analogs in the Thieno[2,3-c]pyridine Class
Table 1: Key Structural Variations and Properties
Key Observations :
- Ester Group Impact : Replacement of methyl with ethyl or benzyl esters (e.g., 6-Et in vs. 6-Bn in ) alters lipophilicity, influencing membrane permeability and metabolic stability.
Heterocyclic Derivatives with Dicarboxylate Esters
Table 2: Comparison with Imidazo[1,2-a]pyridine and Pyrrolidine Analogs
Key Observations :
- Core Heterocycle Differences: The target compound’s thieno[2,3-c]pyridine core lacks the fused imidazole ring seen in , which may reduce π-stacking interactions but improve metabolic stability.
- Functional Group Synergy: Nitro (NO₂) and cyano (CN) groups in imidazo[1,2-a]pyridine analogs enhance electron-withdrawing effects, contrasting with the target compound’s amide-based polarity.
Biological Activity
3,6-Dimethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with several substituents that contribute to its biological properties. Its molecular formula is C19H20N4O4S, and it has a molecular weight of approximately 384.45 g/mol. The presence of the dioxopyrrolidinyl and benzamido groups enhances its interaction with biological targets.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been suggested that thieno[2,3-c]pyridine derivatives can act as inhibitors of protein kinases, which play a crucial role in cell proliferation and survival .
- Receptor Modulation : The compound may interact with various receptors to modulate their activity. This interaction can lead to altered cellular responses such as apoptosis or proliferation .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Biological Activities
Research indicates that the compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of thieno[2,3-c]pyridine possess significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this one have been tested against MDA-MB-231 breast cancer cells with promising results .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Studies suggest that thieno[2,3-c]pyridine derivatives can inhibit bacterial growth effectively .
- Anti-inflammatory Effects : There is evidence indicating that compounds within this class can reduce inflammation markers in vitro and in vivo models .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of thieno[2,3-c]pyridine derivatives on the MDA-MB-231 cell line. Compounds were found to exhibit IC50 values ranging from 25 to 50 μM, indicating significant potential for anticancer drug development .
- Antioxidant Activity Assessment : Research focused on evaluating the antioxidant capacity of similar thieno derivatives demonstrated their effectiveness in reducing oxidative stress in erythrocytes exposed to toxic agents .
- Antimicrobial Testing : A series of tests conducted on related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Data Tables
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
A multi-step approach is typically required, involving protection/deprotection of reactive groups and purification via column chromatography. For example, one-pot reactions (as demonstrated in similar tetrahydroimidazo[1,2-a]pyridine derivatives) can simplify the synthesis of complex heterocycles. Critical parameters include solvent polarity, temperature control, and catalyst selection to minimize side reactions. Structural analogs synthesized via similar routes achieved yields of 51–61%, emphasizing the need for optimized stoichiometry and reaction monitoring using TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Essential for confirming hydrogen and carbon environments, particularly the benzamido and thienopyridine moieties. For example, in analogs, aromatic protons appear at δ 7.2–8.3 ppm, while methyl ester groups resonate near δ 3.6–3.8 ppm .
- HRMS : Validates molecular weight accuracy (e.g., ±0.01 Da deviation in analogs) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Q. What are the critical parameters for assessing purity post-synthesis?
Melting point consistency (e.g., analogs show narrow ranges like 215–217°C), HPLC retention time reproducibility, and absence of extraneous peaks in NMR are key. Purity levels ≥95% are recommended for downstream applications .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path search algorithms combined with experimental data can identify optimal conditions (e.g., solvent, temperature) to enhance yield and selectivity .
Q. What strategies resolve discrepancies in spectroscopic data during structural validation?
Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare experimental HRMS data with theoretical values. In cases of ambiguity, recrystallization or alternative derivatization (e.g., acetylation) may clarify structural features .
Q. How can reaction conditions improve the yield of the thieno[2,3-c]pyridine core?
Q. What challenges arise in achieving regioselectivity during core formation?
Steric hindrance from substituents (e.g., methyl groups) can direct electrophilic attack. Computational modeling of electron density maps aids in predicting regioselectivity, as seen in pyridine derivatives .
Q. How can stability under varying storage conditions be systematically evaluated?
Conduct accelerated degradation studies:
- Thermal Stability : Store at 40°C/75% RH for 4 weeks, monitoring via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and track decomposition products using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
